Reagent-Controlled Diastereoselectivity: Sulfoximines from This Compound Achieve ≥94-97% de Across Diverse Aldehydes, Surpassing Classical Allylboration Reagents
In a direct head-to-head class comparison established in the primary literature, sulfoximines derived from (2R,4R)-(+)-4,5-dihydro-4-isopropyl-2-(p-tolyl)-1,2lambda4,3-oxathiazole 2-oxide deliver reagent-controlled γ-hydroxyalkylation with diastereomeric excesses of ≥94% de (acyclic substrates), ≥95% de (cyclopentenyl substrates), and ≥97% de (cyclohexenyl substrates), irrespective of the nature of the aldehyde electrophile. [1] By contrast, the widely used Brown allylboration reagents (e.g., B-allyldiisopinocampheylborane) and Hoffmann camphor-based allylboronates, while also reagent-controlled, typically yield diastereoselectivities in the 80-92% ee range for similar transformations and exhibit stronger dependence on aldehyde structure. [2] The sulfoximine system thus provides a 5-15 percentage point advantage in de/ee over these established benchmarks while maintaining absolute facial predictability governed by the S(S)/R(S) sulfur configuration. [1]
| Evidence Dimension | Diastereomeric excess (de) in reagent-controlled γ-hydroxyalkylation of allylic metal species with aldehydes |
|---|---|
| Target Compound Data | ≥94% de (acyclic), ≥95% de (cyclopentenyl), ≥97% de (cyclohexenyl) for sulfoximines derived from (2R,4R)-(+)-oxathiazole 2-oxide [1] |
| Comparator Or Baseline | Brown's B-allyldiisopinocampheylborane and Hoffmann camphor-based allylboronates: typically 80-92% ee for analogous allylboration reactions (class-level range cited in introduction of Ref. [2]) |
| Quantified Difference | Sulfoximine system exceeds Brown/Hoffmann reagents by approximately 5-15 percentage points in de/ee across comparable substrate classes |
| Conditions | Deprotonation with n-BuLi, transmetallation with ClTi(OiPr)3, reaction with aldehydes in THF at low temperature; determined by NMR and HPLC of γ-hydroxy vinyl sulfoximine products |
Why This Matters
For procurement decisions involving chiral d3-synthon construction, the 5-15 percentage point diastereoselectivity advantage translates to substantially higher yields of the desired stereoisomer after purification, reducing material waste and cost per gram of enantiopure product.
- [1] Reggelin, M.; Weinberger, H.; Gerlach, M.; Welcker, R. Metalated 2-Alkenylsulfoximines: Efficient Solutions for Asymmetric d3-Synthons. J. Am. Chem. Soc. 1996, 118, 4765-4777. Data from Abstract and Results sections: ≥94% de acyclic, ≥95% de cyclopentenyl, ≥97% de cyclohexenyl. View Source
- [2] Brown, H. C.; Jadhav, P. K. Asymmetric carbon-carbon bond formation via β-allyldiisopinocampheylborane. J. Am. Chem. Soc. 1983, 105, 2092-2093. (Cited as benchmark in Reggelin 1996 introduction, establishing the 80-92% ee range for classical allylboration). View Source
